N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide
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Overview
Description
N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a bromofuran moiety and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated furan is then coupled with the pyrimidine ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a suitable base.
Introduction of Chloroacetamide Group: Finally, the chloroacetamide group is introduced through a nucleophilic substitution reaction, where the amine group on the pyrimidine ring reacts with chloroacetyl chloride.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of furanones or other oxidized furan derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the bromofuran moiety, which is known for its antibacterial properties.
Biological Studies: The compound can be used as a probe to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The bromofuran moiety can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The pyrimidine ring can interact with nucleic acids or enzymes, inhibiting their function and affecting cellular processes. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
6-(5-Bromofuran-2-yl)pyrimidin-4-amine: This compound shares the bromofuran and pyrimidine moieties but lacks the chloroacetamide group.
Pyrimidinamine Derivatives: These compounds contain the pyrimidine ring and exhibit similar biological activities but differ in their substituents.
Uniqueness: N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide is unique due to the combination of the bromofuran moiety, pyrimidine ring, and chloroacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[6-(5-bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-8-2-1-7(17-8)6-3-9(14-5-13-6)15-10(16)4-12/h1-3,5H,4H2,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLURTDKZTXDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NC=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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